molecular formula C16H13F4NO2 B1679492 罗贝那coxib CAS No. 220991-32-2

罗贝那coxib

货号: B1679492
CAS 编号: 220991-32-2
分子量: 327.27 g/mol
InChI 键: ZEXGDYFACFXQPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluorophenylboronic acid: is an organoboron compound with the chemical formula C6H6BFO2 . It is a white to light yellow crystalline powder that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

科学研究应用

2-氟苯基硼酸在科学研究中具有广泛的应用:

作用机理

2-氟苯基硼酸在铃木-宫浦偶联反应中的作用机理涉及几个关键步骤:

作用机制

Target of Action

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, particularly for cats and dogs . The primary target of robenacoxib is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is primarily involved in the synthesis of prostaglandins that promote inflammation, pain, and fever .

Mode of Action

Robenacoxib works by selectively inhibiting the COX-2 enzyme , which plays a critical role in generating inflammatory mediators such as prostaglandins . By selectively inhibiting COX-2, robenacoxib reduces the production of prostaglandins involved in inflammation and pain, without significantly affecting COX-1 . This selectivity helps reduce potential side effects associated with gastrointestinal damage and renal toxicity that are more commonly seen with non-selective NSAIDs .

Biochemical Pathways

The biochemical pathway affected by robenacoxib involves the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . By selectively inhibiting COX-2, robenacoxib interferes with this pathway, reducing the production of inflammatory prostaglandins .

Pharmacokinetics

Robenacoxib exhibits a high degree of binding to plasma proteins (>98%) and has a moderate volume of distribution . Following intravenous administration, the terminal elimination half-life, volume of distribution at steady state, and total clearance were 2.64 h, 0.077 L/kg, and 0.056 L/h kg, respectively . The mean bioavailability following subcutaneous and oral administrations were 45.98% and 16.58%, respectively . Despite the short blood terminal half-life, robenacoxib concentrates in inflamed tissues, achieving clinical efficacy with once-daily dosing .

Result of Action

The molecular and cellular effects of robenacoxib’s action primarily involve the reduction of inflammation and associated pain . By inhibiting the production of inflammatory prostaglandins, robenacoxib effectively reduces both inflammation and the associated pain, making it particularly useful for conditions like osteoarthritis or for managing postoperative pain .

Action Environment

Environmental factors can influence the stability of robenacoxib. It has been observed that robenacoxib decomposes the fastest among selected coxibs in various environments and at different temperatures . It also showed significant hepatotoxicity at the highest tested concentration, which correlates with the high degree of its degradation, and the probable formation of a more hepatotoxic product . Therefore, the choice of excipients, storage conditions, and packaging materials can be crucial for maintaining the stability, efficacy, and safety of robenacoxib .

生化分析

Biochemical Properties

Robenacoxib plays a significant role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, robenacoxib reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation. Robenacoxib interacts with various biomolecules, including enzymes and proteins. It binds to the COX-2 enzyme with high affinity, leading to its inhibition. This interaction is crucial for the anti-inflammatory and analgesic effects of robenacoxib .

Cellular Effects

Robenacoxib exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, robenacoxib affects the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, robenacoxib reduces the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, robenacoxib has been shown to have minimal effects on COX-1, an enzyme involved in maintaining normal physiological functions, thereby reducing the risk of gastrointestinal side effects .

Molecular Mechanism

The molecular mechanism of action of robenacoxib involves its selective inhibition of the COX-2 enzyme. Robenacoxib binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, leading to decreased pain and inflammation. The binding of robenacoxib to COX-2 is characterized by high affinity and selectivity, which contributes to its therapeutic effects. Additionally, robenacoxib’s selective inhibition of COX-2 over COX-1 helps minimize gastrointestinal side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of robenacoxib have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Robenacoxib has been shown to be stable under various conditions, with minimal degradation observed. Long-term studies in laboratory settings have demonstrated that robenacoxib maintains its efficacy in reducing inflammation and pain over extended periods. Additionally, robenacoxib has been found to have minimal adverse effects on cellular function, making it a safe and effective option for long-term use .

Dosage Effects in Animal Models

The effects of robenacoxib vary with different dosages in animal models. Studies have shown that robenacoxib is effective at reducing inflammation and pain at therapeutic doses. At higher doses, robenacoxib may cause adverse effects, including gastrointestinal disturbances and renal toxicity. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing the risk of adverse effects. In animal models, robenacoxib has been shown to have a wide safety margin, with minimal toxicity observed at recommended doses .

Metabolic Pathways

Robenacoxib is extensively metabolized in the liver through the cytochrome P450 enzyme system. The metabolic pathways involve hydroxylation and further oxidation, leading to the formation of less active metabolites. These metabolites are then excreted primarily through the bile. The metabolism of robenacoxib is crucial for its elimination from the body and helps maintain its therapeutic effects. Additionally, the selective inhibition of COX-2 by robenacoxib minimizes the risk of gastrointestinal side effects associated with non-selective NSAIDs .

Transport and Distribution

Robenacoxib is transported and distributed within cells and tissues through various mechanisms. It has a relatively small volume of distribution and is highly bound to plasma proteins. This high protein binding helps maintain the concentration of robenacoxib in the bloodstream, allowing it to exert its therapeutic effects. Robenacoxib is preferentially distributed to inflamed tissues, where it exerts its anti-inflammatory and analgesic effects. The selective distribution of robenacoxib to inflamed tissues helps enhance its efficacy while minimizing systemic side effects .

Subcellular Localization

The subcellular localization of robenacoxib is primarily within the cytoplasm, where it interacts with the COX-2 enzyme. Robenacoxib does not require specific targeting signals or post-translational modifications for its localization. Its activity and function are primarily determined by its ability to selectively inhibit the COX-2 enzyme. The subcellular localization of robenacoxib is crucial for its therapeutic effects, as it allows for the targeted inhibition of COX-2 and the reduction of inflammation and pain .

准备方法

合成路线和反应条件: 2-氟苯基硼酸可以通过几种方法合成。一种常见的方法是将2-氟苯硼酸 在催化剂的存在下进行反应。 该反应通常需要钯催化剂和碱,例如碳酸钾,在惰性气氛下进行 .

工业生产方法: 在工业环境中,2-氟苯基硼酸的生产通常涉及大规模铃木-宫浦偶联反应。 这些反应在专门的反应器中进行,对温度、压力和反应时间进行精确控制,以确保高产率和纯度 .

化学反应分析

反应类型: 2-氟苯基硼酸经历几种类型的化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物通常是联芳基化合物,它们是合成药物和农用化学品的重要的中间体 .

相似化合物的比较

类似化合物:

  • 苯基硼酸
  • 2-氟吡啶-4-硼酸
  • 4-氟苯甲醛
  • 氟硼酸

独特性: 2-氟苯基硼酸由于存在氟原子而具有独特性,该原子赋予分子特定的电子性质。 这使得它在电子效应起关键作用的反应中特别有用,例如在合成某些药物和先进材料中 .

属性

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176607
Record name Robenacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220991-32-2
Record name Robenacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220991-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robenacoxib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robenacoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robenacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROBENACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide (26 g, 0.073 mol) and 6N NaOH (150 ml) are stirred as a two phase solution with n-BuOH (150 ml) at reflux temperature for 14 hours. After cooling to room temperature, the reaction is poured over ice (500 ml). Toluene (500 ml) is added and the mixture transferred to a separatory funnel. The aqueous phase is brought to a pH of 1 with 3 N HCl. The organic layer is separated and the aqueous phase re-extracted with toluene (250 ml). The combined organic layers are dried (MgSO4) and concentrated under high vacuum (35-50 mbar) on a rotovap taking care not to warm above 50°. Small white needles are obtained by crystallization of the residue from hexane, m.p. 164-166°. Recrystallization from cyclohexane gives 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid a white solid, m.p. 165-169°.
Name
N,N-Dimethyl-5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetamide
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-(2,3,5,6-tetrafluorophenyl)-5-ethyloxindole (72.67 g; 0.235 mol, is slurried in water containing a little methanol (10% v/v; 253 ml), and sodium hydroxide solution (50 wt %; 16.1 ml) is added. The mixture is stirred at 80-85° for 2-4 hours, then cooled to ambient temperature. The reaction solution is partially concentrated under reduced pressure (25-30 mm). After removal of 50 ml of the solvent, the mixture is diluted with water (150 ml) and t-butyl methyl ether (250 ml). The cooled mixture is acidified to pH 6.5-7.0 with aqueous HCl (12.1 N; 19.5 ml), keeping the temperature at 0-5°. The aqueous layer is discarded and the organic layer is washed with water (250 ml). The organic layer is concentrated under reduced pressure (20-100 mm) while exchanging the solvent to toluene. After the more volatile components have been removed, the batch volume is adjusted to 400-450 ml. This mixture is warmed to 70°, clarified, concentrated to one-half volume, and cooled to 0°. After stirring at this temperature for 2 hours, the product is collected and is washed with toluene/heptane (10:90; 100 ml). The resulting solid is dried under reduced pressure at 50-60° for 4-8 hours to give 5-ethyl-2-(2′,3′,5′, 6′-tetrafluoroanilino)phenylacetic acid of Example 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
253 mL
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Robenacoxib
Reactant of Route 2
Robenacoxib
Reactant of Route 3
Robenacoxib
Reactant of Route 4
Reactant of Route 4
Robenacoxib
Reactant of Route 5
Reactant of Route 5
Robenacoxib
Reactant of Route 6
Reactant of Route 6
Robenacoxib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。